5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a sulfonyl group, and a pyridylmethyl group, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one structure, followed by the introduction of the chlorophenyl and sulfonyl groups through electrophilic aromatic substitution reactions. The final step often involves the addition of the pyridylmethyl group under basic conditions to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors, making it a candidate for drug discovery and development. Researchers are particularly interested in its potential as an inhibitor of specific enzymes involved in disease pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it might be useful in treating conditions such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylsulfonyl derivatives: These compounds share the chlorophenylsulfonyl group and may exhibit similar chemical reactivity and biological activity.
Dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one derivatives: Compounds with this core structure are often studied for their potential as therapeutic agents.
Pyridin-4-ylmethyl derivatives: These compounds are known for their ability to interact with biological targets, making them useful in drug discovery.
Uniqueness
What sets 3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-15-3-2-12-29-22(15)28-23-19(24(29)31)13-20(34(32,33)18-6-4-17(25)5-7-18)21(26)30(23)14-16-8-10-27-11-9-16/h2-13,26H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKNWKSUTHXKRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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